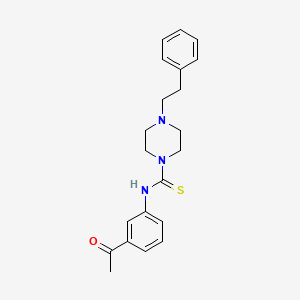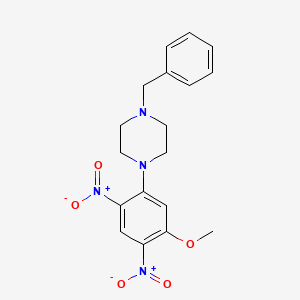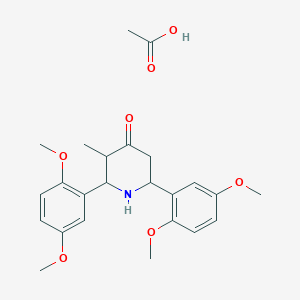![molecular formula C18H28N2O B5110816 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5110816.png)
1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their ability to interact with different biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials such as amino acids and sulfonium salts. The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperazine rings .
Scientific Research Applications
1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can lead to the production of reactive oxygen species and activation of caspases, ultimately inducing cell death in certain cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further research in oncology and other therapeutic areas .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)piperazine: Shares a similar structure but lacks the cyclohexyl group.
1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide: Contains an additional carboxamide group, which may alter its biological activity.
Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a methoxyphenyl moiety attached to the piperazine ring. This structural arrangement contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUWBZSRBUWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)


![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![n-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B5110775.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
![4-ethyl-5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5110791.png)


![Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B5110798.png)
![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)

![1-[4-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone](/img/structure/B5110839.png)
